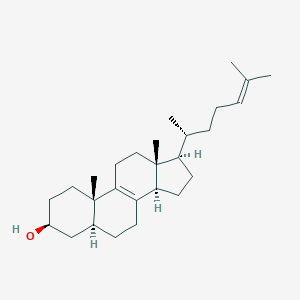

zymosterol

説明

This compound is a natural product found in Homo sapiens, Solanum lycopersicum, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

特性

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSJXLIKVBJVRY-XTGBIJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028211 | |

| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128-33-6 | |

| Record name | Zymosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zymosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-cholesta-8,24-dien-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZYMOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU2755PT4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 °C | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Zymosterol: A Comprehensive Technical Guide on its Chemical Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosterol (5-alpha-cholesta-8,24-dien-3-beta-ol) is a crucial intermediate in the biosynthesis of cholesterol and other essential sterols.[1] As a tetracyclic sterol, it occupies a pivotal position in the Kandutsch-Russell pathway of cholesterol synthesis.[2] Beyond its role as a metabolic precursor, this compound is gaining recognition for its involvement in cellular signaling and its potential as a therapeutic target, particularly in the context of antifungal drug development. This technical guide provides an in-depth analysis of the chemical structure and multifaceted functions of this compound, supported by quantitative data and detailed experimental methodologies.

Chemical Structure

This compound is a 27-carbon sterol characterized by a tetracyclic cyclopenta[a]phenanthrene skeleton.[3] It is classified as a cholestanoid and a 3beta-sterol, derived from a hydride of a 5alpha-cholestane.[1]

Key Structural Features:

-

Four Fused Rings: A, B, C, and D rings, characteristic of the steroid nucleus.

-

Hydroxyl Group: A hydroxyl (-OH) group at the C-3 position in the beta orientation.

-

Double Bonds: Two double bonds located at C8-C9 in the B ring and at C24-C25 in the isooctyl side chain.[1]

-

Methyl Groups: Two methyl groups at C-10 and C-13.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C27H44O | [1] |

| Molecular Weight | 384.64 g/mol | [3] |

| IUPAC Name | (3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |

| CAS Number | 128-33-6 | [1] |

| Canonical SMILES | CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | [4] |

| Melting Point | 110°C | [5] |

| Appearance | White to Off-white Solid | [5] |

Biological Function

This compound's primary and most well-understood function is its role as an intermediate in the biosynthesis of sterols.

Cholesterol Biosynthesis

In mammalian cells, this compound is a key intermediate in the Kandutsch-Russell pathway , one of the two major branches of the post-squalene cholesterol biosynthesis pathway. It is formed from lanosterol (B1674476) through a series of enzymatic reactions and is subsequently converted to cholesterol in the endoplasmic reticulum.[6][7] The conversion of this compound to cholesterol involves the reduction of the C24-C25 double bond and the isomerization of the C8-C9 double bond.

Caption: Simplified Kandutsch-Russell Pathway of Cholesterol Biosynthesis.

Ergosterol (B1671047) Biosynthesis in Fungi

In fungi, this compound is a critical precursor to ergosterol , the primary sterol in fungal cell membranes.[8] This makes the enzymes involved in the conversion of this compound to ergosterol attractive targets for the development of antifungal drugs.[7] For instance, the enzyme C-24 sterol methyltransferase (Erg6p) catalyzes the methylation of this compound, a key step in the ergosterol biosynthesis pathway.[9]

Intracellular Transport and Localization

While cholesterol synthesis occurs in the endoplasmic reticulum (ER), this compound is predominantly found in the plasma membrane.[3][10] This necessitates a rapid and efficient transport mechanism. Studies have shown that newly synthesized this compound moves from the ER to the plasma membrane with a half-time of approximately 9 minutes, which is about twice as fast as the movement of cholesterol.[3] This rapid circulation suggests a dynamic flux of this compound between these two membranes, where it is ultimately converted to cholesterol in the ER.[3]

Caption: Dynamic transport of this compound between the ER and plasma membrane.

Cellular Signaling and Regulation of Lipid Metabolism

This compound has been identified as an endogenous ligand for Liver X Receptors (LXRs) , which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[4] By activating LXRs, this compound can influence the expression of genes involved in cholesterol transport and efflux.[11]

Influence on Membrane Properties

This compound's impact on the physical properties of lipid membranes is distinct from that of cholesterol. While it possesses condensing and ordering capabilities, it is significantly less effective than cholesterol in this regard.[6][12] This difference is attributed to its unique structure, which affects its ability to pack tightly with other lipids in the membrane.[12]

Quantitative Data

The cellular levels of this compound can vary depending on the cell type and metabolic conditions.

| Cell Type/Organism | Condition | This compound Level | Reference |

| Candida albicans (mycelial form) | Untreated | 16% of total free sterols | [12] |

| Candida albicans | Untreated | 8.80% of total sterols | [12] |

| Human Fibroblasts | Triparanol Treatment | 1 mol% of total sterol | [13] |

Experimental Protocols

Extraction and Quantification of this compound from Biological Samples

This protocol outlines a general procedure for the extraction and quantification of this compound using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Chloroform, Methanol, Hexane (B92381) (HPLC grade)

-

Potassium hydroxide (B78521) (KOH)

-

Internal standard (e.g., epicoprostanol)

-

Anhydrous sodium sulfate

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Homogenization: Homogenize the cell pellet or tissue sample in a chloroform:methanol (2:1, v/v) mixture.

-

Lipid Extraction: Perform a Folch or Bligh-Dyer extraction to separate the lipid phase.

-

Saponification: Evaporate the lipid extract to dryness and resuspend in ethanolic KOH. Heat at 80°C for 1 hour to hydrolyze sterol esters.

-

Nonsaponifiable Lipid Extraction: After cooling, add water and extract the nonsaponifiable lipids (including this compound) with hexane.

-

Derivatization: Evaporate the hexane extract and derivatize the sterols with a silylating agent at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use selective ion monitoring (SIM) for quantification, monitoring characteristic ions for this compound-TMS and the internal standard.

Caption: Workflow for the extraction and quantification of this compound.

Analysis of this compound's Effect on Membrane Properties using Langmuir Monolayers

This method allows for the investigation of this compound's interaction with other lipids in a model membrane system.

Materials:

-

Langmuir trough equipped with a Wilhelmy plate and movable barriers

-

Brewster Angle Microscope (BAM)

-

This compound, and other lipids of interest (e.g., phospholipids, sphingomyelin) dissolved in a volatile solvent (e.g., chloroform)

-

Ultrapure water as the subphase

Procedure:

-

Monolayer Formation: Spread a solution of the lipid mixture containing a known mole fraction of this compound onto the air-water interface of the Langmuir trough.

-

Isotherm Measurement: Compress the monolayer at a constant rate with the movable barriers while recording the surface pressure as a function of the mean molecular area. This generates a pressure-area isotherm.

-

Brewster Angle Microscopy: Simultaneously visualize the monolayer morphology at different stages of compression using the BAM. This allows for the observation of domain formation and phase behavior.

-

Data Analysis: Analyze the isotherms to determine parameters such as the limiting molecular area and the compressibility modulus, which provide insights into the packing and ordering effects of this compound.

Conclusion

This compound is a sterol of significant interest due to its central role in the biosynthesis of cholesterol and ergosterol, its rapid intracellular dynamics, and its emerging functions in cellular signaling. Its distinct effects on membrane properties compared to cholesterol highlight the structural specificity of sterol-lipid interactions. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound in cellular biology and its potential as a target for therapeutic intervention. A deeper understanding of this compound's function will undoubtedly contribute to advancements in the fields of lipid metabolism, membrane biology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Movement of this compound, a precursor of cholesterol, among three membranes in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sterol synthesis: a simple method for the isolation of this compound (5 alpha-cholesta-8, 24-dien-3 beta-ol) from yeast and spectral properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The comparison of this compound vs cholesterol membrane properties--the effect of this compound on lipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The influence of cholesterol precursor – desmosterol – on artificial lipid membranes [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. This compound is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Zymosterol Biosynthesis Pathway in Saccharomyces cerevisiae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zymosterol biosynthesis pathway in the model organism Saccharomyces cerevisiae. This compound is a critical intermediate in the synthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes and a key target for antifungal drug development. This document details the enzymatic steps, regulatory networks, and relevant experimental methodologies for studying this vital metabolic pathway.

Introduction to this compound and its Role in Ergosterol Biosynthesis

This compound is a C27 sterol that serves as a pivotal precursor in the intricate pathway leading to ergosterol in Saccharomyces cerevisiae. Ergosterol is an essential component of the fungal plasma membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex and energy-intensive process, involving a cascade of enzymatic reactions primarily localized to the endoplasmic reticulum (ER).[3] this compound is the first sterol intermediate in the pathway that can be incorporated into cellular membranes.[1][3] Its synthesis from lanosterol (B1674476) and subsequent conversion to fecosterol (B45770) represent key stages in the late ergosterol biosynthesis pathway. Understanding the enzymology and regulation of this compound metabolism is crucial for the development of novel antifungal therapies that target this essential fungal process.

The this compound Biosynthesis Pathway: From Lanosterol to Fecosterol

The synthesis of this compound from lanosterol in Saccharomyces cerevisiae involves a series of demethylation and reduction reactions catalyzed by a group of enzymes encoded by the ERG genes. These enzymes often form a multi-enzyme complex in the endoplasmic reticulum, sometimes referred to as the "ergosome," to facilitate efficient substrate channeling.[1][4]

The core pathway can be summarized as follows:

-

Lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol: The pathway initiates with the demethylation of lanosterol at the C-14 position. This reaction is catalyzed by the lanosterol 14-α-demethylase, Erg11p (Cyp51p), a cytochrome P450 enzyme.[1][3] This is a rate-limiting step in the pathway and a primary target for azole antifungal drugs.[3][5]

-

Reduction at C-14: The resulting 14-desmethyl lanosterol is then acted upon by the C-14 reductase, Erg24p, which reduces the double bond at C-14.[1][3]

-

C-4 Demethylation Complex: The subsequent removal of the two methyl groups at the C-4 position is carried out by a complex of enzymes:

-

Erg25p (Sterol C-4 methyloxidase): This enzyme hydroxylates the C-4 methyl groups.[1][3]

-

Erg26p (Sterol C-3 dehydrogenase/C-4 decarboxylase): This enzyme is responsible for the decarboxylation of the C-4 carboxyl group.[1][3]

-

Erg27p (3-ketosteroid reductase): This enzyme reduces the 3-keto group back to a hydroxyl group.[1][3]

-

Erg28p: This protein is thought to act as a scaffold, organizing the C-4 demethylation enzymes into a functional complex within the ER membrane.[3]

-

The final product of these steps is This compound .

This compound is then converted to fecosterol by the action of Erg6p , a sterol C-24 methyltransferase.[1][3] This step marks the branch point leading towards the final steps of ergosterol synthesis.

Diagram of the this compound Biosynthesis Pathway

References

- 1. Species-Specific Differences in C-5 Sterol Desaturase Function Influence the Outcome of Azole Antifungal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a mutation that results in independence of oxidosqualene cyclase (Erg7) activity from the downstream 3-ketoreductase (Erg27) in the yeast ergosterol biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic analyses involving interactions between the ergosterol biosynthetic enzymes, lanosterol synthase (Erg7p) and 3-ketoreductase (Erg27p), in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-Wide Expression Patterns in Saccharomyces cerevisiae: Comparison of Drug Treatments and Genetic Alterations Affecting Biosynthesis of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Zymosterol in Fungal Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the fungal cell membrane is paramount for the survival and pathogenicity of fungal organisms. Central to this integrity is the precise regulation of sterol composition, with ergosterol (B1671047) being the principal sterol in most fungi. Zymosterol, a key intermediate in the ergosterol biosynthesis pathway, plays a critical, albeit often overlooked, role in maintaining membrane homeostasis. This technical guide provides an in-depth exploration of this compound's function in fungal cell membrane integrity, its impact on antifungal drug susceptibility, and its potential as a therapeutic target. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in mycology and drug development.

Introduction

Fungal infections pose a significant threat to human health, agriculture, and food security. The fungal cell membrane, a unique and essential organelle, represents a primary target for many clinically used antifungal agents.[1] The functionality of this membrane is critically dependent on its lipid composition, particularly the presence of ergosterol, which is analogous to cholesterol in mammalian cells.[2] Ergosterol modulates membrane fluidity, permeability, and the activity of membrane-associated proteins.[2][3]

The biosynthesis of ergosterol is a complex, multi-step process, and intermediates in this pathway can significantly influence membrane properties if they accumulate. This compound is a crucial C27 sterol intermediate that precedes the final steps of ergosterol synthesis.[4] Its conversion to fecosterol (B45770), catalyzed by the enzyme C-24 sterol methyltransferase (Erg6p), is a key branching point in the pathway.[5][6] Disruptions in this step, often through mutations in the ERG6 gene, lead to the accumulation of this compound and other atypical sterols within the membrane, profoundly impacting fungal physiology and virulence.[6][7] This guide will dissect the multifaceted role of this compound in the structural and functional integrity of the fungal cell membrane.

The Ergosterol Biosynthesis Pathway: The Central Position of this compound

The ergosterol biosynthesis pathway is a conserved metabolic route in fungi. It can be broadly divided into three stages: the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA, the cyclization of squalene (B77637) to form lanosterol (B1674476), and the subsequent conversion of lanosterol to ergosterol. This compound is a product of the demethylation of lanosterol.[2]

The conversion of this compound to fecosterol by Erg6p is a critical methylation step.[5] In Saccharomyces cerevisiae, this is a primary route. However, in some filamentous fungi, an alternative "eburicol branch" exists where lanosterol is first methylated to eburicol.[7] Both pathways typically converge towards the synthesis of ergosterol.

Impact of this compound Accumulation on Membrane Integrity

Alterations in the sterol composition of the fungal membrane due to the accumulation of this compound can have pleiotropic effects on its biophysical properties and biological functions.

Membrane Fluidity and Permeability

Ergosterol is known to induce a liquid-ordered (lo) phase in membranes, which is crucial for the formation of lipid rafts.[4] this compound is less effective at inducing this ordered phase.[4] Consequently, its accumulation leads to an increase in membrane fluidity and permeability.[6][8] This can render the fungus more susceptible to osmotic and other environmental stresses.[9]

Table 1: Quantitative Sterol Composition in Saccharomyces cerevisiae Mutants

| Sterol | Wild-type (%) | elo3Δ erg6ts (this compound accumulating) (%) |

| This compound | Not detected | 45.4 |

| Cholesta-5,7,24-trienol | Not detected | 33.7 |

| Ergosterol | >95 | Low |

| Data adapted from Munn et al., 1999.[10] |

Activity of Membrane-Associated Proteins

The altered lipid environment in this compound-accumulating mutants affects the function of integral membrane proteins.

-

H+-ATPase (Pma1p): This essential proton pump is crucial for maintaining plasma membrane potential and nutrient uptake. While some studies on ergosterol depletion show altered Pma1p activity, direct quantitative data on the effect of this compound accumulation is still emerging. However, given Pma1p's association with lipid rafts, the disruption of these domains by this compound would likely impact its function.[11][12]

-

ABC Transporters: ATP-binding cassette (ABC) transporters are involved in multidrug resistance by effluxing xenobiotics. The activity of some ABC transporters, like Cdr1p in Candida albicans, is sensitive to the membrane's sterol composition.[6] Accumulation of ergosterol precursors, including this compound, can lead to reduced efficiency of these pumps, increasing susceptibility to antifungal drugs.[6][13]

This compound and Antifungal Drug Susceptibility

The accumulation of this compound is strongly correlated with altered susceptibility to various antifungal agents.

-

Polyenes (e.g., Amphotericin B): These drugs bind directly to ergosterol, forming pores in the membrane. Fungi with reduced ergosterol and increased this compound content often exhibit resistance to polyenes.[2]

-

Azoles (e.g., Fluconazole): Azoles inhibit Erg11p, an enzyme upstream of this compound synthesis. While erg6 mutants are not the primary target, the altered membrane composition can indirectly affect azole susceptibility.[3]

-

Other Compounds: erg6 mutants have shown increased sensitivity to various compounds, including osmotic and oxidative stress agents, highlighting a general weakening of the cell membrane and wall.[7]

Table 2: Antifungal Susceptibility Profile of a Cryptococcus neoformans erg6Δ Mutant

| Antifungal Agent | Wild-type (MIC, µg/mL) | erg6Δ (MIC, µg/mL) |

| Fluconazole | 8 | 2 |

| Itraconazole | 0.25 | 0.06 |

| Amphotericin B | 0.5 | >16 (Resistant) |

| Data adapted from Chatterjee et al., 2020.[7] |

This compound and Cellular Signaling

Changes in membrane composition due to this compound accumulation can trigger cellular stress responses, particularly the Cell Wall Integrity (CWI) pathway.

The CWI pathway is a conserved signaling cascade that responds to stresses affecting the cell wall.[14][15] The increased membrane fluidity and potential dysfunction of membrane proteins caused by this compound accumulation can be perceived as a form of membrane stress, which in turn can activate the CWI pathway to reinforce the cell wall as a compensatory mechanism.[16]

Experimental Protocols

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of sterols from fungal cells.

-

Cell Culture and Harvest: Grow fungal cells to the desired growth phase. Harvest by centrifugation, wash with sterile water, and lyophilize.

-

Saponification: Resuspend the dried cell pellet in methanolic potassium hydroxide. Incubate at 80°C for 1-2 hours to hydrolyze esterified sterols.

-

Extraction: Extract the non-saponifiable lipids (including free sterols) with n-hexane. Repeat the extraction three times. Pool the hexane (B92381) fractions and evaporate to dryness under nitrogen.

-

Derivatization: To improve volatility for GC analysis, derivatize the sterols by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 60°C.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature gradient to separate the sterols. The mass spectrometer is used for identification and quantification based on fragmentation patterns and retention times compared to standards.

Membrane Permeability Assay using SYTOX Green

This assay measures the integrity of the plasma membrane. SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

-

Cell Preparation: Grow and harvest fungal cells. Wash and resuspend in a suitable buffer (e.g., PBS) to a defined cell density.

-

Treatment: Aliquot the cell suspension into a 96-well plate. Add the test compounds at various concentrations. Include positive (e.g., heat-killed cells) and negative (untreated cells) controls.

-

Staining: Add SYTOX Green to each well to a final concentration of 1-5 µM.

-

Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

-

Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission). Increased fluorescence indicates increased membrane permeability.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI and EUCAST standardized methods.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture.

-

Drug Dilution: Prepare serial twofold dilutions of the antifungal agents in 96-well microtiter plates using a standardized medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the fungal suspension. Include a drug-free growth control well.

-

Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for 24-48 hours.

-

Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that causes a significant inhibition of growth compared to the control. This can be assessed visually or by measuring the optical density.

Conclusion and Future Perspectives

This compound is more than a mere intermediate in the ergosterol biosynthesis pathway; it is a critical determinant of fungal cell membrane integrity. Its accumulation, typically resulting from defects in the ERG6 gene, leads to a cascade of events including altered membrane fluidity, impaired function of essential membrane proteins, and changes in antifungal drug susceptibility. These pleiotropic effects underscore the importance of tightly regulating sterol composition for fungal viability and pathogenicity.

For drug development professionals, the enzymes involved in this compound metabolism, such as Erg6p, represent attractive targets for novel antifungal therapies. Targeting these enzymes could not only directly inhibit fungal growth but also potentially re-sensitize resistant strains to existing drugs. Further research should focus on quantifying the precise biophysical changes induced by this compound accumulation in a wider range of pathogenic fungi and elucidating the detailed signaling pathways that are activated in response to this membrane stress. A deeper understanding of this compound's role will undoubtedly pave the way for innovative strategies to combat fungal diseases.

References

- 1. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Changes in the Sterol Composition of the Plasma Membrane Affect Membrane Potential, Salt Tolerance and the Activity of Multidrug Resistance Pumps in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erg6 affects membrane composition and virulence of the human fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane Sphingolipid-Ergosterol Interactions Are Important Determinants of Multidrug Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Ergosterol distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Overview of the Interplay Between Cell Wall Integrity Signaling Pathways and Membrane Lipid Biosynthesis in Fungi: Perspectives for Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Unveiling of Zymosterol: A Linchpin in Cholesterol Homeostasis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate biosynthetic pathway of cholesterol, a molecule fundamental to mammalian cell structure and function, has been the subject of intense scientific scrutiny for decades. Central to this pathway is the sterol intermediate, zymosterol. Its discovery and characterization as a key precursor to cholesterol marked a significant milestone in understanding sterol metabolism and opened new avenues for therapeutic intervention in cholesterol-related disorders. This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing the experimental evidence that solidified its position in the cholesterol biosynthesis pathway and the quantitative understanding of its metabolic fate.

The Discovery and Positioning of this compound in Cholesterol Biosynthesis

This compound (5α-cholesta-8,24-dien-3β-ol) is a C27 sterol that serves as a critical branch point in the latter stages of cholesterol synthesis.[1] It is formed from lanosterol (B1674476) through a series of enzymatic reactions involving demethylation and the reduction of the C14-C15 double bond.[2] Early investigations utilizing radiolabeled precursors in tissue homogenates were instrumental in identifying this compound as an intermediate.[2] These foundational studies demonstrated that labeled this compound could be efficiently converted to cholesterol, thus establishing its precursor-product relationship.[3]

The conversion of this compound to cholesterol is not a linear process but rather proceeds through two distinct, parallel pathways: the Bloch pathway and the Kandutsch-Russell pathway.[4][5] The initial divergence between these pathways is determined by the enzymatic modification of the this compound molecule.

The Bloch Pathway: A Direct Route to Desmosterol (B1670304)

In the Bloch pathway, this compound is first isomerized by 3β-hydroxysteroid-Δ8,Δ7-isomerase to produce lathosterol. Subsequent desaturation at the C5 position by 3β-hydroxysteroid-Δ5-desaturase (SC5D) yields 7-dehydrodesmosterol, which is then reduced to desmosterol. The final step in this pathway is the reduction of the C24-C25 double bond in the side chain of desmosterol by 24-dehydrocholesterol reductase (DHCR24) to form cholesterol.[5]

The Kandutsch-Russell Pathway: An Alternative Route via Saturated Intermediates

The Kandutsch-Russell pathway was initially proposed to involve the early saturation of the this compound side chain. However, more recent and detailed flux analysis has revealed a modified version of this pathway.[4] In this revised "modified Kandutsch-Russell (MK-R)" pathway, this compound is first acted upon by DHCR24 to reduce the C24-C25 double bond, forming zymostenol. This is then followed by the same sequence of ring modifications seen in the Bloch pathway, ultimately leading to cholesterol.[4]

Quantitative Analysis of this compound Metabolism

The relative contribution of the Bloch and Kandutsch-Russell pathways to overall cholesterol synthesis is tissue-specific and can be influenced by metabolic conditions.[4][6] Isotopic labeling studies, particularly using stable isotopes like deuterium (B1214612) (D₂O), coupled with mass spectrometry, have been pivotal in quantifying the metabolic flux through these pathways.[4][7]

Tissue-Specific Flux through the Bloch and Kandutsch-Russell Pathways

A seminal study by Mitsche et al. (2015) provided a comprehensive quantitative analysis of sterol flux in various mouse tissues. Their findings revealed a surprising degree of tissue-specificity in the utilization of these two pathways. The data from this study is summarized in the table below.

| Tissue | Proportional Flux through Bloch Pathway (%) | Proportional Flux through Modified Kandutsch-Russell (MK-R) Pathway (%) |

| Adrenal Gland | ~100% | ~0% |

| Brain | ~95% | ~5% |

| Liver | ~50% | ~50% |

| Small Intestine | ~80% | ~20% |

| Skin | ~15% | ~85% |

| Testes | ~97% | ~3% |

| Preputial Gland | ~8% | ~92% |

| Data adapted from Mitsche et al., eLife 2015;4:e07999.[4] |

Enzyme Kinetics of Key this compound-Metabolizing Enzymes

The differential flux through the Bloch and Kandutsch-Russell pathways is governed by the kinetic properties of the key enzymes that act on this compound and its downstream intermediates. While comprehensive kinetic data for all enzymes with all substrates is not available in a single source, the Michaelis-Menten constants (Km) and maximum velocities (Vmax) provide insight into the efficiency of these enzymatic conversions.

| Enzyme | Substrate | Pathway | Km (µM) | Vmax (nmol/mg protein/h) |

| 3β-hydroxysteroid-Δ5-desaturase (SC5D) | Lathosterol | Bloch | 5.8 | 1.2 |

| 24-dehydrocholesterol reductase (DHCR24) | Desmosterol | Bloch | 10 | 25 |

| 24-dehydrocholesterol reductase (DHCR24) | This compound | Modified Kandutsch-Russell | Not readily available | Not readily available |

| Note: The kinetic parameters can vary depending on the experimental conditions and the source of the enzyme. The data for DHCR24 with this compound as a substrate is not as well-characterized in the literature as its activity on desmosterol. |

Experimental Protocols

The elucidation of this compound's role in cholesterol biosynthesis has been heavily reliant on sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Isotopic Labeling and Metabolic Flux Analysis using Stable Isotopes

This protocol is based on the methods used for in vivo flux analysis of cholesterol biosynthesis.[4][8]

1. Isotope Administration:

-

For animal studies, administer a bolus of 99.9% deuterium oxide (D₂O) via intraperitoneal injection to achieve a body water enrichment of approximately 5%.

-

Maintain this enrichment by providing drinking water containing 8% D₂O.

2. Tissue Collection and Lipid Extraction:

-

At specified time points, euthanize the animals and harvest tissues of interest.

-

Homogenize the tissues in a chloroform:methanol (2:1, v/v) solution to extract total lipids.

-

Saponify the lipid extract using ethanolic potassium hydroxide (B78521) to release free sterols.

3. Sterol Separation and Derivatization:

-

Separate the non-saponifiable lipids, containing the sterols, by liquid-liquid extraction with hexane.

-

Derivatize the sterol fraction to form trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Analyze the derivatized sterols using a GC-MS system.

-

Use a capillary column suitable for sterol separation (e.g., a DB-17ms column).

-

Operate the mass spectrometer in full-scan mode to obtain the mass spectra of the sterol intermediates.

5. Data Analysis and Flux Calculation:

-

Determine the isotopic enrichment of each sterol intermediate by analyzing the mass isotopomer distribution.

-

Calculate the fractional synthesis rate (FSR) of each sterol using the precursor-product relationship, with the deuterium enrichment of body water serving as the precursor enrichment.

-

Determine the proportional flux through the Bloch and Kandutsch-Russell pathways by comparing the FSR of pathway-specific intermediates.

Protocol 2: In Vitro Conversion of Radiolabeled this compound

This protocol is a generalized method based on early cell culture experiments.[3]

1. Cell Culture and Radiolabeling:

-

Culture cells of interest (e.g., human fibroblasts) in appropriate growth medium.

-

Introduce [³H]this compound to the culture medium and incubate for various time periods (pulse).

-

In some experiments, after the initial pulse, replace the medium with fresh, non-radioactive medium and continue the incubation (chase).

2. Cell Lysis and Lipid Extraction:

-

Harvest the cells and lyse them in a suitable buffer.

-

Extract the total lipids from the cell lysate using a chloroform:methanol solvent system.

3. Thin-Layer Chromatography (TLC) for Sterol Separation:

-

Spot the lipid extract onto a silica (B1680970) gel TLC plate.

-

Develop the TLC plate using a solvent system that effectively separates this compound and cholesterol (e.g., hexane:diethyl ether:acetic acid).

-

Include non-radioactive this compound and cholesterol standards on the plate for identification.

4. Visualization and Quantification:

-

Visualize the separated sterols using iodine vapor or a suitable stain.

-

Scrape the silica corresponding to the this compound and cholesterol spots into scintillation vials.

-

Quantify the radioactivity in each fraction using a liquid scintillation counter.

5. Data Analysis:

-

Calculate the percentage of radiolabeled this compound that has been converted to cholesterol at each time point.

-

Plot the conversion over time to determine the rate of the reaction.

Visualizations

Cholesterol Biosynthesis Pathway from Lanosterol

Caption: The post-lanosterol cholesterol biosynthesis pathway.

Experimental Workflow for Isotopic Labeling

Caption: Workflow for stable isotope tracing of cholesterol synthesis.

Logical Relationship in the Discovery of this compound's Role

Caption: Logical framework for establishing this compound's precursor role.

Conclusion

The identification of this compound as a key precursor in cholesterol biosynthesis has been a testament to the power of meticulous experimental design and technological advancement. From early radiolabeling experiments to modern stable isotope-based metabolic flux analysis, our understanding of this compound's role has become increasingly sophisticated. The existence of two distinct, tissue-specific pathways for its conversion to cholesterol highlights the intricate regulation of sterol metabolism. For researchers and drug development professionals, a deep understanding of the dynamics of this compound metabolism is crucial for the development of novel therapeutic strategies targeting hypercholesterolemia and other related metabolic disorders. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for furthering our knowledge of this critical area of biochemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Studies on biosynthesis of cholesterol. IX. This compound as a precursor of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Cholesterol biosynthesis via desmosterol (Bloch pathway) [reactome.org]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. metsol.com [metsol.com]

Zymosterol: A Key Intermediate in Mammalian Metabolism and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zymosterol (5α-cholesta-8,24-dien-3β-ol) is a crucial intermediate in the post-lanosterol segment of cholesterol biosynthesis in both humans and mice. While its primary role is as a precursor to cholesterol, emerging evidence suggests that this compound and other cholesterol precursors are not merely metabolic intermediates but also act as signaling molecules, notably as ligands for the Liver X Receptor (LXR). This technical guide provides a comprehensive overview of this compound as a human and mouse metabolite, detailing its position in the cholesterol biosynthesis pathway, its role in cellular signaling, and methodologies for its extraction and quantification. This document is intended to serve as a valuable resource for researchers in lipid biology, drug discovery, and metabolic diseases.

Introduction

This compound is a tetracyclic sterol that plays a pivotal role in the intricate pathway of cholesterol biosynthesis. Situated downstream of lanosterol (B1674476), its metabolism is essential for the production of cholesterol, a fundamental component of mammalian cell membranes and a precursor for steroid hormones and bile acids. While often overshadowed by its well-known product, cholesterol, this compound's significance extends beyond its role as a mere metabolic stepping stone.

This guide will explore the multifaceted nature of this compound, summarizing its quantitative presence in various tissues, detailing the experimental protocols for its analysis, and visualizing the key metabolic and signaling pathways in which it participates.

This compound in Cholesterol Biosynthesis

This compound is a key intermediate in both the Bloch and Kandutsch-Russell pathways, the two main branches of cholesterol biosynthesis following the formation of lanosterol. In the endoplasmic reticulum, lanosterol undergoes a series of enzymatic reactions, including demethylations and double bond isomerizations, to ultimately yield cholesterol. This compound's formation and subsequent conversion are critical checkpoints in this pathway.

dot

Caption: Cholesterol Biosynthesis Pathway Highlighting this compound.

Quantitative Data on this compound

Table 1: Reported Quantitative and Semi-Quantitative Data for this compound and Related Sterols in Human Tissues

| Tissue/Fluid | Analyte | Concentration / Abundance | Method | Reference(s) |

| Cultured Human Fibroblasts | This compound | Negligible fraction of total sterol mass; rose to 1 mol% after triparanol (B1683665) treatment.[1] | Radioactive Acetate Labeling | [1] |

| Human Plasma | Desmosterol | 434 ± 130 ng/mL (AD patients); 848 ± 199 ng/mL (healthy controls) | GC-MS | [2] |

| Human Liver | Various Oxysterols | pg/mg tissue range | LC-MS | [3] |

| Human Brain (Frontal Lobe Gray Matter) | Desmosterol | 1.67 ng/mg tissue (AD patients); 3.61 ng/mg tissue (non-AD) | LC-MS | [4] |

Table 2: Reported Quantitative and Semi-Quantitative Data for this compound and Related Sterols in Mouse Tissues

| Tissue | Analyte | Concentration / Abundance | Method | Reference(s) |

| Newborn Mouse Brain | 24S,25-epoxycholesterol | 0.067 ng/mg | LC/MS | [5] |

| Newborn Mouse Brain | 24S-hydroxycholesterol | 0.510 ± 0.082 ng/mg | LC/MS | [5] |

| Adult Mouse Brain | Cholesterol | 15 mg/g wet weight | Not specified | [6] |

| Adult Mouse Liver | Campesterol | ~2 nmol/g wet weight (control diet); ~10 nmol/g wet weight (2% PS diet) | Not specified | [7] |

| Adult Mouse Lung | Campesterol | ~0.5 nmol/g wet weight (control diet); ~5 nmol/g wet weight (2% PS diet) | Not specified | [7] |

Note: The tables include data on related sterols to provide context due to the limited availability of specific quantitative data for this compound.

This compound in Cellular Signaling

Beyond its structural role in cholesterol synthesis, this compound has been identified as a signaling molecule, primarily through its interaction with Liver X Receptors (LXRs). LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.

Upon binding to LXR, this compound can modulate the expression of various target genes. This signaling cascade is a key mechanism by which cells sense and respond to changes in sterol levels.

dot

Caption: this compound-activated LXR Signaling Pathway.

Key target genes of the LXR pathway include:

-

ABCA1 (ATP-binding cassette transporter A1): This gene is crucial for reverse cholesterol transport, facilitating the efflux of cellular cholesterol to high-density lipoprotein (HDL).

-

SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): This transcription factor is a master regulator of fatty acid synthesis.

Experimental Protocols

The accurate quantification of this compound in biological samples requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

General Workflow for Sterol Analysis by LC-MS/MS

The following diagram outlines a typical workflow for the extraction and analysis of sterols from biological matrices.

dot

References

- 1. This compound is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevated oxysterol levels in human and mouse livers reflect nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alzheimer’s Disease: Brain Desmosterol Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of bioactive oxysterols in newborn mouse brain by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Central nervous system: cholesterol turnover, brain development and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of phytosterols' intake on systemic and tissue-specific lipid metabolism in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Zymosterol in Cultured Human Fibroblasts: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zymosterol, a key intermediate in the post-lanosterol pathway of cholesterol biosynthesis, has traditionally been viewed as a transient metabolite. However, emerging evidence from studies on cultured human fibroblasts reveals that this compound possesses distinct biological functions that extend beyond its role as a mere precursor to cholesterol. This technical guide provides a comprehensive overview of the current understanding of this compound's function in human fibroblasts, with a focus on its synthesis, trafficking, and influence on membrane dynamics. Furthermore, this document explores its putative roles in cellular signaling and gene expression, presenting detailed experimental protocols and quantitative data to facilitate further research in this area. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of sterol intermediates in cellular physiology and pathology.

Introduction

Human fibroblasts are a fundamental model system for studying cellular processes, including lipid metabolism. Within the intricate network of cellular lipids, sterols play a critical role in maintaining membrane integrity, fluidity, and function. While cholesterol is the most abundant and well-studied sterol in mammalian cells, its biosynthetic precursors, such as this compound, are gaining recognition for their own biological activities. This compound (5α-cholesta-8,24-dien-3β-ol) is a C27 sterol that lies downstream of lanosterol (B1674476) and is the penultimate precursor to desmosterol (B1670304) in one branch of the cholesterol biosynthesis pathway. In cultured human fibroblasts, this compound exhibits unique intracellular trafficking patterns and has been shown to influence the biophysical properties of cellular membranes. Understanding the specific functions of this compound is crucial for elucidating the complex regulation of cholesterol homeostasis and may offer novel therapeutic targets for diseases associated with aberrant lipid metabolism.

This compound Metabolism and Intracellular Trafficking

This compound is synthesized from lanosterol through a series of enzymatic reactions that primarily occur in the endoplasmic reticulum (ER)[1]. While its synthesis is localized to the ER, a surprisingly large proportion of cellular this compound is found in the plasma membrane[2][3]. This has led to the understanding that this compound is a highly mobile sterol that circulates within the cell.

Cholesterol Biosynthesis Pathway: From Lanosterol to Cholesterol

The conversion of lanosterol to cholesterol is a multi-step process involving several enzymes. This compound is a key intermediate in this pathway.

Dynamic Trafficking of this compound

Studies utilizing pulse-chase radiolabeling have revealed the dynamic movement of this compound between cellular compartments in human fibroblasts[4]. Newly synthesized this compound rapidly moves from the ER to the plasma membrane[4]. From the plasma membrane, it is then internalized and transported back to the ER for its conversion to cholesterol[4]. This bidirectional trafficking also involves a buoyant, sterol-rich intracellular membrane compartment of unknown identity[4].

Quantitative Data on this compound in Human Fibroblasts

Quantitative analysis has been crucial in understanding the dynamics of this compound in cultured human fibroblasts. The following tables summarize key quantitative findings from the literature.

| Parameter | Value | Cell Type | Reference |

| This compound Mass | Negligible fraction of total sterol | Cultured Human Fibroblasts | [2] |

| This compound Mass (with Triparanol treatment) | ~1 mol% of total sterol | Cultured Human Fibroblasts | [2] |

| Radiolabeled this compound in Plasma Membrane | ~80% | Glutaraldehyde-fixed Human Fibroblasts | [2] |

| Half-time of newly synthesized this compound movement to plasma membrane | 9 minutes | Cultured Human Fibroblasts | [4] |

| Turnover of radiolabeled this compound in plasma membrane | Faster than intracellular cholesterol | Cultured Human Fibroblasts | [4] |

Table 1: Quantitative Data on this compound Abundance and Dynamics

Role in Membrane Dynamics

While less effective than cholesterol, this compound has been shown to possess condensing and ordering properties in lipid monolayers, suggesting it can influence the biophysical properties of cellular membranes. Its presence in the plasma membrane, albeit at low levels under normal conditions, could locally modulate membrane fluidity and organization.

Putative Roles in Cellular Signaling and Gene Expression

The direct role of this compound in cellular signaling and gene regulation in human fibroblasts is an area of active investigation. Much of the current understanding is inferred from the known functions of cholesterol and other cholesterol precursors, such as desmosterol and oxysterols.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. The activity of SREBPs is controlled by the levels of sterols in the ER membrane. While cholesterol is the primary regulator, it is plausible that fluctuations in the levels of this compound, particularly upon inhibition of downstream enzymes, could influence the conformation of SREBP cleavage-activating protein (SCAP) and its interaction with Insulin-induced gene (Insig), thereby modulating SREBP processing and the expression of target genes. However, direct evidence for this compound's interaction with the SREBP machinery in fibroblasts is currently lacking.

Liver X Receptor (LXR) Signaling

LXRs are nuclear receptors that are activated by oxysterols and play a crucial role in cholesterol efflux and fatty acid metabolism. Some cholesterol precursors have been shown to act as LXR ligands. While direct binding of this compound to LXRs in fibroblasts has not been demonstrated, its accumulation could potentially lead to the formation of oxysterol derivatives that, in turn, activate LXR signaling.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is involved in a wide range of cellular processes, including proliferation and differentiation. Membrane cholesterol content is known to influence the activity of membrane-associated signaling proteins. Given this compound's presence in the plasma membrane and its effects on membrane properties, it is conceivable that changes in this compound levels could indirectly modulate ERK signaling in fibroblasts.

Gene Expression

The impact of this compound on the expression of genes involved in inflammation and extracellular matrix (ECM) remodeling in fibroblasts is largely unexplored. As precursors like desmosterol have been shown to have anti-inflammatory effects, it is a plausible area for future investigation to determine if this compound shares these properties. Furthermore, given the importance of membrane composition in fibroblast-mediated ECM production, this compound's influence on the expression of collagens and matrix metalloproteinases warrants further study.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study this compound in cultured human fibroblasts.

Pulse-Chase Radiolabeling of this compound

This protocol is used to track the synthesis and intracellular movement of this compound.

Materials:

-

Cultured human fibroblasts

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipoprotein-deficient serum (LPDS)

-

[³H]acetate

-

Chase medium (DMEM with non-radioactive acetate)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Culture human fibroblasts to near confluence in DMEM with 10% FBS.

-

Two days prior to the experiment, switch the cells to DMEM with 5% LPDS to upregulate cholesterol synthesis.

-

Pulse: On the day of the experiment, replace the medium with DMEM containing [³H]acetate (e.g., 10 µCi/mL) and incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Chase: After the pulse, remove the labeling medium, wash the cells twice with ice-cold PBS, and add pre-warmed chase medium.

-

Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, wash the cells with ice-cold PBS and harvest them.

-

Extract the lipids from the cell pellets using a suitable solvent system.

-

Separate and quantify the radiolabeled this compound and cholesterol using HPLC.

Subcellular Fractionation to Isolate Plasma Membrane and ER

This protocol allows for the separation of different cellular compartments to determine the subcellular localization of this compound.

Materials:

-

Cultured human fibroblasts

-

Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose (B13894), 1 mM EDTA)

-

Dounce homogenizer

-

Sucrose solutions of varying densities

-

Ultracentrifuge

-

PBS

Procedure:

-

Harvest cultured fibroblasts and wash them with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer until >90% of cells are lysed (monitor by microscopy).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Layer the post-nuclear supernatant onto a discontinuous sucrose gradient (e.g., with layers of 30%, 40%, and 50% sucrose).

-

Centrifuge at high speed (e.g., 100,000 x g for 2 hours) in an ultracentrifuge.

-

Collect the fractions from the interfaces of the sucrose layers. The plasma membrane typically enriches at a lighter density than the ER.

-

Analyze the fractions for marker enzymes (e.g., 5'-nucleotidase for plasma membrane and glucose-6-phosphatase for ER) and for this compound content.

Cholesterol Oxidase Assay

This assay is used to quantify the amount of this compound accessible on the cell surface.

Materials:

-

Cultured human fibroblasts

-

Cholesterol oxidase

-

PBS

-

Lipid extraction solvents

-

HPLC system

Procedure:

-

Culture and label fibroblasts with [³H]acetate as described in the pulse-chase protocol.

-

At the desired time point, wash the cells with ice-cold PBS.

-

Treat the intact cells with cholesterol oxidase in PBS for a defined period (e.g., 30 minutes) at 37°C. This will oxidize accessible sterols on the plasma membrane.

-

Wash the cells with ice-cold PBS to remove the enzyme.

-

Extract the lipids from the cells.

-

Separate the sterols using HPLC. The oxidized products will have a different retention time than the unoxidized sterols.

-

Quantify the amount of radiolabeled this compound that was oxidized to determine the proportion present on the plasma membrane.

Conclusion and Future Directions

This compound is a dynamic and functionally significant intermediate in cholesterol biosynthesis in cultured human fibroblasts. Its rapid trafficking between the ER and the plasma membrane suggests a more complex role than simply being a passive precursor. While its impact on membrane biophysics is beginning to be understood, its direct involvement in cellular signaling and gene regulation remains a fertile ground for future research. Elucidating the specific interactions of this compound with regulatory proteins and its influence on transcriptional networks will provide a more complete picture of its biological importance and may reveal new avenues for therapeutic intervention in diseases characterized by dysregulated sterol metabolism. Further studies employing advanced techniques such as mass spectrometry-based lipidomics and transcriptomics will be instrumental in unraveling the full spectrum of this compound's functions in human fibroblasts.

References

- 1. Computational Elucidation of Sterol Recognition by SREBP Cleavage Activatory Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Movement of this compound, a precursor of cholesterol, among three membranes in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Zymosterol as a critical intermediate in sterol biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosterol (5α-cholesta-8,24-dien-3β-ol) is a pivotal sterol intermediate situated at a key branch point in the biosynthesis of essential sterols in both mammals and fungi. As the last common precursor to cholesterol in the Bloch pathway and a crucial component in the ergosterol (B1671047) biosynthesis pathway, this compound's metabolism is tightly regulated and of significant interest in various fields of biological research and drug development.[1][2] This technical guide provides a comprehensive overview of this compound's role in sterol biosynthesis, detailing the enzymatic pathways, regulatory mechanisms, and relevant experimental protocols for its study.

The Position of this compound in Sterol Biosynthesis

Sterol biosynthesis is a complex, multi-step process that begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce squalene (B77637). The cyclization of squalene epoxide marks the formation of the first sterol, lanosterol (B1674476). This compound emerges downstream from lanosterol, following a series of demethylation and isomerization reactions.[2]

In mammalian cells , this compound is a key intermediate in the Bloch pathway for cholesterol synthesis. It is formed from lanosterol through the action of several enzymes, including lanosterol 14α-demethylase (CYP51A1).[3] this compound then undergoes reduction of its C24 double bond by 3β-hydroxysterol-Δ24-reductase (DHCR24) to form zymostenol, which is further converted to cholesterol.[4]

In fungi , this compound is a critical precursor to ergosterol , the primary sterol in fungal cell membranes.[5] The pathway diverges after this compound, where it is methylated at the C24 position by sterol C-24 methyltransferase (ERG6) to produce fecosterol, which is then further metabolized to ergosterol.[6] This divergence makes the enzymes involved in this compound metabolism attractive targets for antifungal drug development.[6][7]

Enzymatic Conversion of this compound

The synthesis and metabolism of this compound are catalyzed by a series of enzymes primarily located in the endoplasmic reticulum (ER).

Synthesis of this compound from Lanosterol

The conversion of lanosterol to this compound involves the removal of three methyl groups at the C4 and C14 positions. A key enzyme in this process is Lanosterol 14α-demethylase (CYP51A1) , a cytochrome P450 enzyme.[3]

Metabolism of this compound

-

In Cholesterol Biosynthesis (Mammals): The primary enzyme responsible for the conversion of this compound in the cholesterol pathway is 3β-hydroxysterol-Δ24-reductase (DHCR24) . This enzyme catalyzes the NADPH-dependent reduction of the double bond at C24 in the side chain of this compound to form zymostenol.[4]

-

In Ergosterol Biosynthesis (Fungi): In the ergosterol pathway, Sterol C-24 methyltransferase (ERG6) utilizes S-adenosyl methionine as a methyl donor to methylate this compound at the C24 position, yielding fecosterol.[6]

Quantitative Data

Precise quantitative data on this compound levels and enzyme kinetics are crucial for understanding its metabolic flux and for the development of targeted therapies.

Cellular and Subcellular Concentrations of this compound

While this compound is a critical intermediate, its steady-state concentration in most cells is relatively low under normal conditions. However, it has been observed to be significantly enriched in the plasma membrane compared to the endoplasmic reticulum where it is synthesized.[8][9] This suggests a rapid trafficking of this compound from its site of synthesis to the plasma membrane.[8] The movement of newly synthesized this compound to the plasma membrane occurs with a half-time of approximately 9 minutes, which is about twice as fast as that of cholesterol.[8] In cultured human fibroblasts, this compound constitutes a negligible fraction of the total sterol mass but can be readily labeled with radioactive precursors.[9] Treatment with inhibitors of DHCR24, such as triparanol, can lead to a significant increase in this compound levels, rising to approximately 1 mol% of total sterol.[9]

| Organism/Cell Type | Condition | This compound Percentage of Total Sterols | Reference |

| Candida albicans (mycelial form) | Untreated | ~16% | [5] |

| Candida albicans | Untreated | 8.80% | [5] |

| Candida species (clinical strains) | Untreated | 2% - 5% | [5] |

| Human Fibroblasts | Triparanol-treated | ~1 mol% | [9] |

Table 1: Relative Abundance of this compound in Different Biological Systems.

Enzyme Kinetic Parameters

The kinetic parameters of the enzymes that metabolize this compound are essential for modeling sterol biosynthesis and for designing enzyme inhibitors.

| Enzyme | Organism | Substrate | K_m_ | V_max_ | Reference |

| Lanosterol 14α-demethylase (CYP51A1) | Human | 24,25-Dihydrolanosterol | Not explicitly stated | Not explicitly stated | [3] |

| 3β-hydroxysterol-Δ24-reductase (DHCR24) | Data not available | This compound | Not available | Not available |

Regulation of this compound Metabolism

The biosynthesis of sterols is a tightly regulated process to meet cellular demands while preventing the accumulation of toxic intermediates. The primary regulatory mechanism is the Sterol Regulatory Element-Binding Protein (SREBP) pathway .[10][11]

SREBP-2 is the master transcriptional regulator of cholesterol synthesis.[10][11] When cellular sterol levels are low, SREBP-2 is activated through a proteolytic cleavage cascade in the Golgi apparatus. The released N-terminal domain of SREBP-2 translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription.[1] Key target genes of SREBP-2 include those encoding enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase and also DHCR24.[3] This feedback mechanism ensures that the synthesis of cholesterol, and thus the flux through this compound, is finely tuned to the cell's needs.

Experimental Protocols

The study of this compound and its role in sterol biosynthesis requires robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Extraction and Quantification of this compound from Cultured Cells by GC-MS

This protocol outlines the steps for extracting sterols from mammalian or yeast cells and quantifying this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14]

1. Cell Culture and Harvesting:

- Culture cells to the desired confluency.

- For mammalian cells, wash with ice-cold PBS and harvest by scraping. For yeast, harvest cells by centrifugation.

2. Lipid Extraction (Modified Bligh-Dyer Method): [13]

- To the cell pellet, add a mixture of chloroform (B151607):methanol (1:2, v/v).

- Vortex vigorously for 1 minute.

- Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

- Vortex again and centrifuge to separate the phases.

- Collect the lower organic phase containing the lipids.

3. Saponification (Optional, for analysis of total sterols):

- Dry the lipid extract under a stream of nitrogen.

- Resuspend in ethanolic potassium hydroxide (B78521) and heat at 80°C for 1 hour to hydrolyze sterol esters.

- Add water and extract the non-saponifiable lipids (including free sterols) with hexane (B92381) or diethyl ether.

4. Derivatization: [14]

- Dry the sterol extract completely.

- Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.

- Incubate at 60-70°C for 30-60 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers, which are more volatile for GC analysis.

5. GC-MS Analysis: [12]

- Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

- Use a temperature program to separate the different sterol species.

- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of this compound-TMS ether.

Protocol 2: Analysis of Intracellular this compound Trafficking using Fluorescent Sterol Analogs

This protocol describes the use of fluorescent sterol analogs, such as dehydroergosterol (B162513) (DHE), to visualize the intracellular movement of sterols.[9]

1. Cell Culture and Labeling:

- Culture cells on glass-bottom dishes suitable for fluorescence microscopy.

- Prepare a labeling solution of DHE complexed with methyl-β-cyclodextrin (MβCD) in a serum-free medium.

- Incubate the cells with the DHE-MβCD complex for a specified period (e.g., 5-30 minutes) at 37°C to allow for sterol incorporation into the plasma membrane.

2. Live-Cell Imaging:

- Wash the cells with a pre-warmed imaging buffer to remove excess fluorescent probe.

- Image the cells using a fluorescence microscope equipped with a UV excitation source and appropriate emission filters for DHE (Excitation ~340 nm, Emission ~375 nm).

- Acquire time-lapse images to track the movement of the fluorescent sterol from the plasma membrane to intracellular compartments like the endoplasmic reticulum.

3. Data Analysis:

- Analyze the fluorescence intensity in different cellular regions over time to determine the kinetics of sterol transport.

This compound in Drug Development

The unique position of this compound in fungal ergosterol biosynthesis makes the enzymes responsible for its metabolism, particularly ERG6, attractive targets for the development of novel antifungal agents.[6] Inhibiting the conversion of this compound to downstream sterols disrupts the integrity of the fungal cell membrane, leading to cell death.[7]

In the context of human health, alterations in this compound levels have been associated with certain diseases. For example, in Niemann-Pick type C disease, a lysosomal storage disorder, there are complex disruptions in intracellular cholesterol trafficking which can indirectly affect the levels of cholesterol precursors like this compound.[15][16]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of this compound's position in sterol biosynthesis.

Caption: SREBP-2 pathway regulating cholesterol biosynthesis.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound stands as a critical juncture in the intricate network of sterol biosynthesis. Its central role as a precursor to both cholesterol and ergosterol highlights its fundamental importance in the biology of a wide range of eukaryotes. The enzymes that govern its synthesis and metabolism are subject to complex regulatory networks, most notably the SREBP pathway, ensuring a balanced production of essential sterols. For researchers in both basic science and drug development, a thorough understanding of this compound's biochemistry and the methodologies to study it are indispensable. The protocols and information provided in this guide offer a solid foundation for further investigation into this crucial metabolic intermediate, with the potential to uncover new therapeutic strategies for a variety of diseases.